molecular formula C23H18Cl2N2 B10916256 1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10916256
M. Wt: 393.3 g/mol
InChI Key: CRHHRWXHINRUMX-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the other phenyl rings, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of 2,5-dichlorobenzaldehyde with 4-methylacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation to form the intermediate chalcone, which is then cyclized with hydrazine hydrate to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)-4-methylcycloheptanol
  • 3,5-dichlorobenzamide derivatives
  • 1,2,4-triazole-containing scaffolds

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyrazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-3-7-17(8-4-15)21-14-22(18-9-5-16(2)6-10-18)27(26-21)23-13-19(24)11-12-20(23)25/h3-14H,1-2H3

InChI Key

CRHHRWXHINRUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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